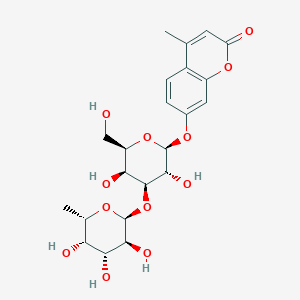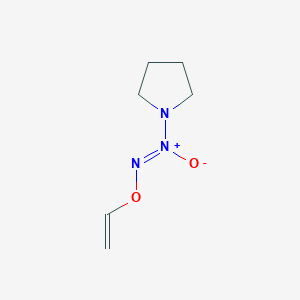
V-Pyrro/NO
Vue d'ensemble
Description
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, commonly referred to as O2-VPD, is an organic compound belonging to the class of compounds known as diazeniumdiolates. O2-VPD is a highly reactive compound that has been used in a variety of scientific and medical applications. O2-VPD has been used extensively in the fields of biochemistry and pharmacology, due to its unique properties. The compound has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, O2-VPD has been used to create new synthetic compounds, as well as to modify existing compounds.
Applications De Recherche Scientifique
Applications neurologiques
V-Pyrro/NO a démontré une influence significative sur le système nerveux central. Il participe à la modulation de la libération des neurotransmetteurs, contribue à la régulation des fonctions cognitives et joue un rôle crucial dans la modulation de divers aspects de l'activité neuronale . En particulier, il a été utilisé pour explorer l'influence des donneurs d'oxyde nitrique sur les capacités psychomotrices spontanées innées et la mémoire à court terme chez les rats .
Effets hépatoprotecteurs
This compound est métabolisé par les enzymes P450 pour libérer de l'oxyde nitrique (NO) dans le foie et éventuellement d'autres tissus . Il a été démontré qu'il était hépatoprotecteur , ce qui signifie qu'il peut protéger le foie des dommages.
Effets néphroprotecteurs
En plus de ses effets hépatoprotecteurs, this compound a également démontré des effets néphroprotecteurs . Il a été utilisé pour protéger contre la néphrotoxicité induite par l'acétaminophène chez la souris .
Propriétés antioxydantes
This compound s'est avéré avoir des propriétés antioxydantes . Cela signifie qu'il peut contribuer à protéger les cellules des dommages causés par les radicaux libres.
Amélioration de la microcirculation hépatique
Un traitement à court terme avec le donneur de NO hépato-sélectif this compound s'est avéré améliorer la microcirculation hépatique dans la stéatose hépatique avancée .
Inhibition de la captation de proline
This compound a été montré pour inhiber la captation cellulaire de la proline . Cela pourrait avoir des implications pour le traitement de certaines maladies.
Mécanisme D'action
Target of Action
V-Pyrro/NO, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate or (Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium, is a nitric oxide (NO) donor . Its primary targets are the cytochrome P450 enzymes, which are abundant in the liver and kidney .
Mode of Action
This compound is metabolized by cytochrome P450 enzymes to release NO . This compound has been designed to be more biocompatible and can decompose into proline, NO, and acetaldehyde, which are natural metabolites .
Biochemical Pathways
The released NO from this compound metabolism interacts with various biochemical pathways. For instance, it has been shown that this compound can inhibit the cellular uptake of proline . This suggests that this compound may affect the proline transport proteins and subsequently influence the related biochemical pathways.
Pharmacokinetics
This compound is characterized by rapid absorption following administration, rapid elimination from the body, and incomplete bioavailability . It is mainly eliminated by the liver . The half-life of this compound is approximately 3 seconds, indicating its quick decomposition to liberate NO .
Result of Action
The release of NO from this compound metabolism has several effects at the molecular and cellular levels. It has been shown to protect human liver cells from toxic attacks such as arsenic and acetaminophen . In addition, it has been found to reduce acetaminophen-induced nephrotoxicity in a dose- and time-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes is crucial for its metabolism and subsequent NO release . Moreover, the compound’s effectiveness can vary depending on the specific conditions of the liver or kidney environment .
Analyse Biochimique
Biochemical Properties
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate interacts with P450 enzymes, which are responsible for its metabolism to release NO . The nature of these interactions involves the enzymatic breakdown of the compound, leading to the release of NO.
Cellular Effects
The administration of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate has been shown to reduce cadmium-induced hepatotoxicity, as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation . It influences cell function by reducing hepatic inflammation, acute phase responses, and suppressing cell-death-related components .
Propriétés
IUPAC Name |
(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXCQACZTVGIN-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CON=[N+](N1CCCC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CO/N=[N+](/N1CCCC1)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179344-98-0 | |
| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

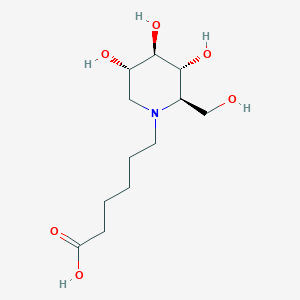

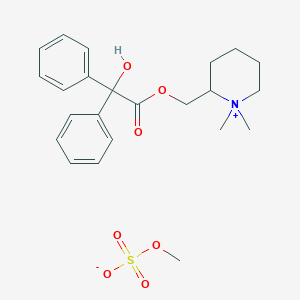


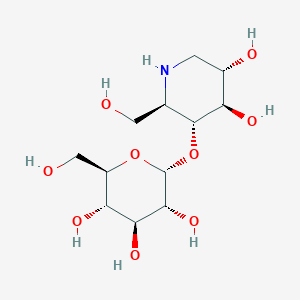
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)


